molecular formula C12H8N2O2 B8487950 2-Pyridin-4-yl-benzoxazol-6-ol

2-Pyridin-4-yl-benzoxazol-6-ol

Cat. No. B8487950
M. Wt: 212.20 g/mol
InChI Key: BSCMAEQSIXXJGY-UHFFFAOYSA-N
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Patent
US06130217

Procedure details

2-Pyridin-4-yl-benzoxazol-6-ol was prepared using 4-aminoresorcinol hydrochloride (1.5 g, 9.3 mM), isonicotinyl chloride hydrochloride (1.8 g, 10.2 mM), triethylamine (3.0 g, 30.0 mM) and pyridinium-p-toluenesulfonate (PPTS, 800 mg, 3.2 mM) were refluxed in xylenes (50 mL) for about 24 hours as described for 2-pyridin-2-yl-benzoxazol-6-ol; m.p., 139-143° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
800 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
xylenes
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
3 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:9]=[CH:8][C:6]([OH:7])=[CH:5][C:4]=1[OH:10].Cl.[CH2:12](Cl)[C:13]1[CH:18]=[CH:17][N:16]=[CH:15][CH:14]=1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1.N1C=CC=CC=1C1OC2C=C(O)C=CC=2N=1>C(N(CC)CC)C>[N:16]1[CH:17]=[CH:18][C:13]([C:12]2[O:10][C:4]3[CH:5]=[C:6]([OH:7])[CH:8]=[CH:9][C:3]=3[N:2]=2)=[CH:14][CH:15]=1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
Cl.NC1=C(C=C(O)C=C1)O
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
Cl.C(C1=CC=NC=C1)Cl
Step Three
Name
Quantity
800 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C=1OC2=C(N1)C=CC(=C2)O
Step Five
Name
xylenes
Quantity
50 mL
Type
solvent
Smiles
Step Six
Name
Quantity
3 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
m.p., 139-143° C.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C=1OC2=C(N1)C=CC(=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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